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Compound of Interest

Compound Name: 2-(Methyilthio)benzoic acid

Cat. No.: B188887

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)benzoic acid, a compound of interest for researchers, scientists, and
professionals in the field of drug development. This document presents a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
complete with experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

2-(Methylthio)benzoic acid, also known as o-(methylthio)benzoic acid, is an organic
compound with the chemical formula CsHsO:2S. It possesses a molecular weight of 168.21
g/mol and its structure is characterized by a benzoic acid core with a methylthio group at the
ortho position.

Key Properties:

CAS Number: 3724-10-5

Molecular Formula: CsHsO2S

Molecular Weight: 168.21 g/mol

Melting Point: 169-173 °C
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Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for 2-
(Methylthio)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 3C NMR data for 2-(Methylthio)benzoic acid provide detailed information about
its proton and carbon framework.

Table 1: *H NMR Spectroscopic Data for 2-(Methylthio)benzoic Acid

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~8.10 dd ~7.8,1.5 H-6

~7.50 ddd ~8.0,7.5,15 H-4

~7.30 d ~8.0 H-3

~7.15 ddd ~7.8,7.5,1.0 H-5

~2.50 S - -SCHs

~11.0 (variable) brs - -COOH

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual
values may vary depending on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 2-(Methylthio)benzoic Acid
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Chemical Shift (8) ppm Assignment
~170.0 -COOH
~142.0 C-2

~133.0 C-6

~132.0 C-14

~127.0 C-1

~126.0 C-5

~124.0 C-3

~15.0 -SCHs

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual
values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(Methylthio)benzoic acid shows characteristic absorption bands for the
carboxylic acid and thioether functional groups.

Table 3: FT-IR Spectroscopic Data for 2-(Methylthio)benzoic Acid
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Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad, s O-H stretch (Carboxylic acid)
~3000 m C-H stretch (Aromatic)

~2920 w C-H stretch (Aliphatic)

~1700 S C=0 stretch (Carboxylic acid)
~1600, ~1470 m C=C stretch (Aromatic ring)
~1300 m C-O stretch

~920 Broad, m O-H bend (out-of-plane)

~750 s C-H bend (ortho-disubstituted)
~650 w C-S stretch

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-(Methylthio)benzoic acid

shows a molecular ion peak and characteristic fragment ions.

Table 4. Mass Spectrometry Data for 2-(Methylthio)benzoic Acid

m/z Relative Intensity (%) Proposed Fragment lon
168 High M]*

153 Moderate [M - CHs]*

121 High [M - SCHs]*

93 Moderate [CeHsO]*

77 Moderate [CeHs]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-(Methylthio)benzoic acid (5-10 mg) is prepared in a
deuterated solvent (e.g., CDCls, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

IH NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of 2-(Methylthio)benzoic acid is finely ground with ~100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-(Methylthio)benzoic acid is prepared in a volatile
organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester
(e.g., methyl ester) may be performed to improve chromatographic performance.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:

e Column: A non-polar capillary column (e.g., DB-5ms).

 Injector Temperature: 250 °C.

e Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature
(e.g., 280 °C).

e Carrier Gas: Helium.

MS Conditions:
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 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: 40-400 amu.

e lon Source Temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a
compound like 2-(Methylthio)benzoic acid.
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Methylthio)benzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188887#spectroscopic-data-of-2-methylthio-benzoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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